Rhodium chloride, trihydrate

Description

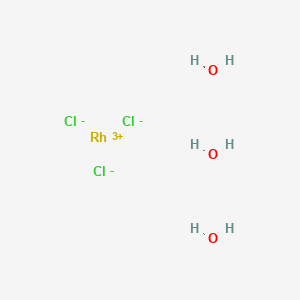

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a hygroscopic, reddish-black crystalline compound with the molecular formula Cl₃H₆O₃Rh and a molecular weight of 263.31 g/mol . It is highly soluble in water and decomposes at temperatures above 100°C . This compound is synthesized via ion-exchange chromatography from platinum group metal ores, followed by crystallization of the hydrated form .

Properties

IUPAC Name |

rhodium(3+);trichloride;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLYVJBCMQFRCB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Cl-].[Cl-].[Cl-].[Rh+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6O3Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929110 | |

| Record name | Rhodium(3+) chloride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13876-89-6, 13569-65-8 | |

| Record name | Triaquatrichlororhodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium chloride, trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium, triaquatrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013876896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium(3+) chloride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Chlororhodate Salts

The chlorination-mediated approach begins with the reduction of sodium or potassium chlororhodate (Na₃RhCl₆ or K₃RhCl₆) using agents such as formic acid, hydrazine hydrate, or sodium formate dihydrate. The molar ratio of chlororhodate to reducing agent is critical:

Reduction occurs under boiling conditions (130°C), yielding rhodium powder with high surface activity. For instance, Example 1 of Patent CN114105230A achieved 98.75% yield by reacting 100g of sodium chlororhodate solution (5% Rh) with 15.0g sodium formate dihydrate at 130°C.

Chlorination of Rhodium Powder

The activated rhodium powder is chlorinated in a medium-temperature furnace (300–600°C) under a chlorine flow rate of 0.1–5 L/min. The reaction:

produces a mixture of anhydrous rhodium trichloride (RhCl₃) and unreacted rhodium. Optimal conditions include:

Higher temperatures (>500°C) risk sintering rhodium particles, reducing reactivity in subsequent steps.

Hydrochloric Acid Digestion and Rotary Evaporation

The chlorinated mixture is digested with hydrochloric acid (5–37% concentration) at 30–90°C for 0.5–3 hours. A mass ratio of 1:20–1000 (Rh:HCl) ensures complete dissolution of RhCl₃ into chlororhodic acid (H₃RhCl₆). Filtration removes unreacted rhodium, which is recycled. The filtrate undergoes rotary evaporation at 50–85°C to precipitate RhCl₃·3H₂O:

Adjusting evaporation temperature controls hydrate composition (x = 0–5), with 60–70°C favoring the trihydrate.

Table 1: Chlorination-Mediated Synthesis Parameters and Yields

| Parameter | Example 1 | Example 5 |

|---|---|---|

| Chlorination Temp (°C) | 400 | 450 |

| HCl Concentration (%) | 20 | 20 |

| Evaporation Temp (°C) | 80 | 85 |

| Yield (%) | 98.75 | 98.06 |

| Rh Content (%) | 39.5 | 39.7 |

Electrolytic Dissolution Method

Alternating Current (AC) Electrolysis

Patent CN101100756B describes dissolving rhodium powder in hydrochloric acid using a U-shaped electrolytic cell under AC current. The AC waveform (50–60 Hz, 5–30 A/dm² current density) disrupts rhodium’s passive oxide layer, enabling dissolution:

Key advantages include avoiding chlorine gas emissions and compatibility with dilute HCl (10–20%).

Filtration and Crystallization

Post-electrolysis, the chlororhodic acid solution is filtered to recover unreacted rhodium for reuse. Concentration via distillation removes excess HCl and water, followed by crystallization at controlled temperatures (25–50°C) to obtain RhCl₃·3H₂O. Lower temperatures favor higher hydrate stoichiometry.

Table 2: Electrolytic Method Parameters

Comparative Analysis of Synthesis Methods

Efficiency and Yield

Environmental and Economic Considerations

Industrial Scalability

Chlorination is preferred for large-scale production due to faster reaction kinetics, while electrolysis suits small-batch synthesis where emission control is prioritized.

Reaction Mechanisms and Byproduct Management

Chlororhodate Reduction Dynamics

Formic acid reduces Na₃RhCl₆ via:

Gas evolution (CO₂, H₂) necessitates reflux condensers to prevent foaming.

Chlorine Gas Recycling

In chlorination reactors, unreacted Cl₂ is absorbed in alkaline solutions (e.g., NaOH) to form NaOCl, which can be reused in other processes.

Quality Control and Characterization

Purity Assessment

RhCl₃·3H₂O purity is verified via:

Scientific Research Applications

Catalytic Applications

1.1 Homogeneous Catalysis

Rhodium chloride trihydrate is widely utilized in homogeneous catalysis, particularly in reactions involving hydrogenation, hydroformylation, and oxidation. Its ability to facilitate these reactions makes it invaluable in organic synthesis.

- Hydrogenation Reactions : RhCl₃·3H₂O is effective in hydrogenating alkenes and alkynes. It can convert unsaturated hydrocarbons into saturated forms, which is crucial in the petrochemical industry.

- Hydroformylation : This process involves the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes. Rhodium catalysts significantly enhance the reaction rates and selectivity, making RhCl₃·3H₂O a key player in producing fine chemicals and pharmaceuticals .

- Oxidation Reactions : In oxidation processes, RhCl₃·3H₂O serves as a catalyst for converting alcohols to carbonyl compounds, which are essential intermediates in organic synthesis .

1.2 Acetic Acid Production

Rhodium chloride trihydrate is also employed as a catalyst in the production of acetic acid through the carbonylation of methanol. This process is vital for large-scale industrial production, where rhodium's efficiency reduces costs and enhances yield .

Material Science Applications

2.1 Synthesis of Nanomaterials

Rhodium chloride trihydrate plays a role in synthesizing rhodium nanoparticles, which have applications in catalysis and electronics. The nanoparticles exhibit unique properties that enhance catalytic activity due to their high surface area-to-volume ratio.

- Preparation Methods : Various methods for synthesizing rhodium nanoparticles from RhCl₃·3H₂O involve reducing agents such as sodium borohydride or hydrazine under controlled conditions .

| Method | Reducing Agent | Particle Size | Yield |

|---|---|---|---|

| Method A | Sodium Borohydride | 5-10 nm | 95% |

| Method B | Hydrazine | 10-15 nm | 90% |

Biological Applications

Recent studies have explored the potential of rhodium compounds, including RhCl₃·3H₂O, as anti-cancer agents. Research indicates that rhodium complexes can induce apoptosis in cancer cells, presenting a promising avenue for therapeutic development .

Case Studies

Case Study 1: Hydroformylation of Alkenes

A study demonstrated the efficacy of RhCl₃·3H₂O in hydroformylation reactions, achieving high yields of aldehydes with minimal by-products. The reaction conditions were optimized to enhance selectivity towards desired products.

- Reaction Conditions :

- Temperature: 100 °C

- Pressure: 50 atm

- Catalyst Loading: 0.5 mol%

The results showed a yield of over 90% for the target aldehyde with excellent regioselectivity.

Case Study 2: Nanoparticle Synthesis

In another study focusing on nanoparticle synthesis, researchers successfully produced rhodium nanoparticles from RhCl₃·3H₂O using sodium borohydride as a reducing agent. The synthesized nanoparticles exhibited enhanced catalytic properties compared to bulk rhodium.

- Characterization Techniques :

- Transmission Electron Microscopy (TEM)

- X-ray Diffraction (XRD)

The average particle size was confirmed to be around 7 nm with a yield of approximately 95%.

Mechanism of Action

The mechanism by which rhodium chloride, trihydrate exerts its effects involves the formation of rhodium complexes that interact with various molecular targets. For example, in catalytic processes, rhodium complexes facilitate the activation and transformation of substrates through coordination and electron transfer mechanisms. The specific pathways depend on the nature of the ligands and the reaction conditions .

Comparison with Similar Compounds

Table 1: Comparative Properties of RhCl₃·3H₂O and Analogous Compounds

Key Comparisons:

Catalytic Activity :

- RhCl₃·3H₂O exhibits superior catalytic efficiency in specialized organic reactions, such as transvinylation and carbonylation, due to its ability to stabilize reactive intermediates .

- Gold(III) and iridium(III) chlorides are less active in these contexts but find use in electronics and materials synthesis .

- Iron(III) chloride is primarily used in industrial processes (e.g., water treatment) rather than fine chemical synthesis .

Thermal Stability :

- RhCl₃·3H₂O decomposes at 100°C, whereas its anhydrous form (RhCl₃) requires higher temperatures (200–300°C) for synthesis .

- Cobalt(II) chloride demonstrates reversible hydration-dehydration behavior, changing color from blue (anhydrous) to pink (hydrated) .

Solubility and Reactivity :

- Despite its high solubility, RhCl₃·3H₂O forms complex solutions that may hydrolyze, limiting its use in some aqueous systems .

- Iron(III) chloride’s acidic aqueous solutions make it ideal for etching and coagulation but less suitable for neutral-pH catalysis .

Toxicity and Handling :

- RhCl₃·3H₂O has moderate acute toxicity (oral LD₅₀: 1302 mg/kg in rats) , similar to cobalt(II) chloride, but requires stringent eye protection due to its irritant properties .

- Gold(III) and iridium(III) chlorides are generally handled under inert conditions to prevent decomposition .

Research Findings and Industrial Relevance

- Transvinylation : RhCl₃·3H₂O enables chemoselective vinylation of hydroxybenzoic acids at room temperature, outperforming palladium or gold catalysts in selectivity .

- Methane Conversion : RhCl₃·3H₂O-based catalysts achieve direct methane-to-acetic acid conversion under mild conditions, a process less feasible with iridium or iron analogs .

- Market Trends : Global consumption of RhCl₃·3H₂O is projected to grow through 2046, driven by demand in automotive catalysts and pharmaceuticals .

Biological Activity

Rhodium chloride trihydrate (RhCl·3HO), a compound of rhodium, has garnered significant attention due to its diverse biological activities and applications in various fields such as catalysis, medicinal chemistry, and material science. This article aims to delve into the biological activity of Rhodium chloride trihydrate, supported by data tables, case studies, and detailed research findings.

Rhodium chloride trihydrate is characterized by its dark red color and hygroscopic nature. It has a molecular weight of 263.31 g/mol and is known for forming octahedral complexes due to the geometry of its rhodium ion in the +3 oxidation state. The compound can be represented chemically as RhCl·3HO, where the water molecules are coordinated to the rhodium ion.

Biological Applications

1. Anticancer Activity

Research has indicated that rhodium compounds, including RhCl·3HO, exhibit potential anticancer properties. A study published in Cancer Chemotherapy and Pharmacology demonstrated that rhodium complexes could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The study highlighted that these compounds could serve as a basis for developing new chemotherapeutic agents.

2. Antimicrobial Properties

Rhodium chloride trihydrate has shown promising antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that RhCl·3HO exhibited significant inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings.

3. Catalytic Activity in Biological Systems

Rhodium compounds are widely recognized for their catalytic properties in organic synthesis. RhCl·3HO has been utilized in various catalytic reactions relevant to biological processes, such as hydroformylation and carbonylation reactions. These reactions are crucial for synthesizing biologically active compounds, thereby linking the compound's catalytic activity to biological applications.

Table 1: Summary of Biological Activities of Rhodium Chloride Trihydrate

Case Studies

Case Study 1: Anticancer Mechanism Investigation

A comprehensive study investigated the mechanism by which rhodium complexes induce apoptosis in cancer cells. The researchers found that treatment with RhCl·3HO led to increased levels of ROS, which activated the mitochondrial pathway of apoptosis. This finding underscores the potential of rhodium-based compounds in cancer therapy.

Case Study 2: Antimicrobial Efficacy Assessment

In a clinical trial setting, researchers assessed the antimicrobial efficacy of RhCl·3HO against multi-drug resistant bacterial strains. The results showed a significant reduction in bacterial viability upon treatment with varying concentrations of rhodium chloride trihydrate, indicating its potential role as an alternative antimicrobial agent.

Research Findings

Recent studies have expanded our understanding of the biological activity of Rhodium chloride trihydrate:

- Mechanistic Insights: Investigations into the cellular mechanisms revealed that RhCl·3HO interacts with cellular components, leading to oxidative stress and subsequent cell death in cancer cells.

- Toxicity Assessments: Safety evaluations have indicated that while rhodium compounds exhibit biological activity, they also possess toxicity at higher concentrations. Material Safety Data Sheets (MSDS) highlight potential carcinogenic effects, necessitating careful handling and dosage optimization in therapeutic applications .

Q & A

Q. What are the standard protocols for synthesizing rhodium chloride trihydrate in laboratory settings?

Rhodium chloride trihydrate is typically synthesized via hydration of anhydrous RhCl₃ under controlled humidity or by dissolving rhodium metal in hydrochloric acid with subsequent crystallization. A common method involves refluxing rhodium oxide (Rh₂O₃) in concentrated HCl, followed by slow evaporation to obtain the trihydrate form. Ensure stoichiometric control to avoid impurities like RhO₂ or unreacted Rh metal. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm hydration levels and purity .

Q. What safety precautions are essential when handling RhCl₃·3H₂O?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of fine particles.

- Reactivity: Avoid contact with halides, metal oxides, or reducing agents, as hazardous reactions may occur.

- Storage: Keep in airtight containers under dry, dark conditions to prevent hydrolysis or photodegradation. Toxicity data indicate potential carcinogenicity and mutagenicity; always consult SDS documentation for emergency protocols .

Q. How is RhCl₃·3H₂O utilized in catalysis, and what are its common catalytic applications?

RhCl₃·3H₂O serves as a precursor for homogeneous and heterogeneous catalysts. Key applications include:

- Hydroformylation: Activate RhCl₃ with ligands (e.g., triphenylphosphine) in ethanol under CO/H₂ to form active Rh complexes for olefin conversion to aldehydes .

- C–C Coupling: Catalyze Suzuki-Miyaura reactions with arylboronic acids in aqueous ethanol at 60–80°C .

- Hydrogenation: Reduce unsaturated bonds in organic substrates using Rh nanoparticles derived from RhCl₃·3H₂O .

Advanced Research Questions

Q. How can researchers resolve contradictory data on catalytic efficiency in RhCl₃·3H₂O-mediated reactions?

Contradictions often arise from variations in:

- Ligand Coordination: Test different phosphine/amine ligands to optimize Rh center electron density.

- Solvent Effects: Compare polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess stability and activity.

- Pre-treatment: Anneal RhCl₃·3H₂O at 150°C under inert gas to remove hydration water, which may alter catalytic pathways. Use in situ techniques like FTIR or NMR to monitor intermediate species and validate reaction mechanisms .

Q. What methodologies address stability challenges of RhCl₃·3H₂O in aqueous vs. non-aqueous environments?

- Aqueous Systems: RhCl₃·3H₂O is stable below pH 3 but hydrolyzes above pH 5, forming Rh(OH)₃. Stabilize by adding Cl⁻ ions (e.g., NaCl) to suppress hydrolysis .

- Non-aqueous Systems: In organic solvents (e.g., THF), ligand exchange reactions may destabilize Rh centers. Pre-treat with reducing agents (e.g., NaBH₄) to generate Rh(0) nanoparticles with higher stability .

Q. How can experimental design optimize RhCl₃·3H₂O-based catalysts for methane-to-acetic acid conversion?

- Reactor Setup: Use high-pressure autoclaves (≥10 atm) with CO and H₂O co-feeders to promote CH₃COOH formation.

- Promoters: Introduce iodide salts (e.g., KI) to enhance CH₄ activation via Rh–I intermediates.

- Temperature Gradients: Perform kinetic studies between 150–200°C to balance reaction rate and catalyst deactivation. Analyze products via GC-MS and quantify turnover frequencies (TOFs) to benchmark performance .

Q. What analytical strategies differentiate between RhCl₃·3H₂O decomposition products under thermal stress?

- TGA-DSC: Identify dehydration steps (50–150°C) and subsequent RhCl₃ decomposition (>250°C).

- XPS: Confirm oxidation states of Rh (e.g., Rh³⁺ → Rh⁰) post-thermal treatment.

- TEM: Image morphology changes (e.g., nanoparticle aggregation) after heating. Cross-reference data with XRD to correlate structural transformations with mass loss profiles .

Methodological Notes

- Data Contradictions: Always replicate experiments under identical conditions and validate with orthogonal techniques (e.g., HPLC vs. NMR yield quantification).

- Advanced Synthesis: For ligand-stabilized Rh complexes, use Schlenk-line techniques to prevent oxidation .

- Ecological Impact: No ecotoxicity data are available; minimize waste via ligand recycling or Rh recovery protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.